Amino-Gly-Gly-DSPE HCl salt
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Overview
Description
Amino-Gly-Gly-DSPE (hydrochloride) is a specially modified phospholipid that has been used to synthesize liposomes. Liposomes are the main component of vesicles with concentric phospholipid bilayer membranes, which can be used to construct drug delivery systems for anti-cancer and anti-infection fields . The compound is known for its ability to simulate biological phospholipid membranes, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-Gly-Gly-DSPE (hydrochloride) is synthesized by reacting the terminal amine with an NHS ester compound or carboxylic acid molecule in the presence of an activator, such as HATU or EDC . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Amino-Gly-Gly-DSPE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield . The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Amino-Gly-Gly-DSPE (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine can react with NHS ester compounds or carboxylic acids.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
HATU or EDC: Used as activators in substitution reactions.
Organic Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate reactions.
Major Products
The major products formed from these reactions include modified liposomes that can be used for drug delivery systems .
Scientific Research Applications
Amino-Gly-Gly-DSPE (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Amino-Gly-Gly-DSPE (hydrochloride) exerts its effects by simulating biological phospholipid membranes. The terminal amine is reactive with NHS ester compounds or carboxylic acids, allowing it to form stable liposomes . These liposomes can encapsulate both hydrophilic and lipophilic drugs, enhancing their delivery and efficacy . The compound targets cellular membranes and facilitates the uptake of encapsulated drugs into cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE): Another phospholipid used in liposome synthesis.
Phosphatidylcholine (PC): Commonly used in the formation of liposomes.
Uniqueness
Amino-Gly-Gly-DSPE (hydrochloride) is unique due to its ability to form stable liposomes with both hydrophilic and lipophilic payloads . This versatility makes it particularly valuable in drug delivery applications, where it can overcome challenges such as inefficient cellular uptake and rapid loss in the body .
Properties
Molecular Formula |
C45H89ClN3O10P |
---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
[(2R)-3-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;hydrochloride |
InChI |
InChI=1S/C45H88N3O10P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)55-39-41(40-57-59(53,54)56-36-35-47-43(50)38-48-42(49)37-46)58-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41H,3-40,46H2,1-2H3,(H,47,50)(H,48,49)(H,53,54);1H/t41-;/m1./s1 |
InChI Key |
BOTSPLCGZVQYNM-QUEDAWNRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl |
Origin of Product |
United States |
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